molecular formula C21H32Cl2N4O B3026031 Cariprazine D6 CAS No. 1308278-67-2

Cariprazine D6

Cat. No. B3026031
CAS RN: 1308278-67-2
M. Wt: 433.4 g/mol
InChI Key: KPWSJANDNDDRMB-WFGJKAKNSA-N
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Description

Cariprazine D6 is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . It works as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as an antagonist at serotonin 5-HT 2A receptors . It has been investigated in a variety of psychiatric disorders, including schizophrenia, bipolar disorders, and major depressive disorder .


Synthesis Analysis

A practical and improved synthetic route to cariprazine has been described . The key step is the facile preparation of 2- [4- (3,3-dimethylureido)cyclohexyl]acetic acid in the trans configuration through direct recrystallization . The entire synthetic procedure was accomplished under mild conditions while avoiding tedious purification processes .


Molecular Structure Analysis

Cariprazine has a molecular formula of C21H32Cl2N4O . Its average mass is 427.411 Da and its monoisotopic mass is 426.195313 Da .


Chemical Reactions Analysis

Cariprazine functions as a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors .


Physical And Chemical Properties Analysis

Cariprazine has a molecular formula of C21H32Cl2N4O . Its average mass is 427.411 Da and its monoisotopic mass is 426.195313 Da .

Mechanism of Action

Target of Action

Cariprazine D6, also known as Cariprazine, is a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors . Its most salient feature is its preference for D3 receptors .

Mode of Action

Cariprazine acts to inhibit overstimulated dopamine receptors (acting as an antagonist) and stimulate the same receptors when the endogenous dopamine levels are low . It’s hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .

Biochemical Pathways

Cariprazine’s mechanism of action is mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist .

Pharmacokinetics

Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . After multiple doses, the mean systemic concentration reaches steady-state levels after 1–2 weeks . There is no effect of food on serum concentrations .

Result of Action

Cariprazine’s unique pharmacological profile and clinical applications make it an attractive treatment option for many conditions . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression .

Action Environment

Environmental factors may influence the efficacy of Cariprazine. For instance, urban living and family conflicts may increase re-hospitalizations .

Safety and Hazards

Cariprazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSJANDNDDRMB-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cariprazine D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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